2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 1,3-diphenylpropane-1,3-dione with 2-cyanomethylpyrazole in the presence of a base such as piperidine. The reaction is carried out in N,N-dimethylformamide (DMF) under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from acetic acid to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have provided insights into the binding interactions between the compound and its target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Another class of compounds with a similar scaffold, known for their CDK2 inhibitory activity.
Uniqueness
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-14-17(13-21)20-22-18(15-8-4-2-5-9-15)12-19(24(20)23-14)16-10-6-3-7-11-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXTOVJFNHBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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